molecular formula C10H13N5O4 B009890 2'-Deoxyisoguanosine CAS No. 106449-56-3

2'-Deoxyisoguanosine

Cat. No.: B009890
CAS No.: 106449-56-3
M. Wt: 267.24 g/mol
InChI Key: SWFIFWZFCNRPBN-KVQBGUIXSA-N
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Description

2’-Deoxyisoguanosine is a nucleoside analog, structurally similar to guanosine but with a key difference in the positioning of functional groups. It is an isomer of guanosine, where the C2 carbonyl and C6 amino groups are transposed. This minor structural change results in significant differences in its chemical properties and biological activities .

Mechanism of Action

Target of Action

2’-Deoxyisoguanosine, also known as 2-Hydroxydeoxyadenosine, is a purine nucleoside analog It’s known that nucleoside analogs often target nucleic acid synthesis processes, interacting with enzymes such as dna polymerase and reverse transcriptase .

Mode of Action

Studies have shown that it involves nonradiative decay pathways, where the population decays from the excited state through internal conversion to the ground state . This process occurs via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 picoseconds .

Biochemical Pathways

It’s also known that the compound’s photostability is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

It’s known that the compound has low potency and specificity in inhibiting tumor cell growth

Action Environment

The action of 2’-Deoxyisoguanosine is influenced by environmental factors such as pH and the presence of certain ions . Studies have shown that the compound’s excited state dynamics are studied in aqueous solution at pH 7.4 and 1.4 . Furthermore, its photostability, an inherent property required to survive the extreme ultraviolet radiation conditions of the prebiotic era, is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyisoguanosine typically involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate compound. This intermediate is then subjected to various reaction conditions to yield the final product . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to UV light than adenosine .

Industrial Production Methods: Industrial production methods for 2’-Deoxyisoguanosine are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyisoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2’-Deoxyisoguanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2’-Deoxyisoguanosine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIFWZFCNRPBN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147604
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106449-56-3
Record name 2′-Deoxy-2,3-dihydro-2-oxoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106449-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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